molecular formula C15H11IO3 B1292228 2-Acetoxy-4'-iodobenzophenone CAS No. 890099-28-2

2-Acetoxy-4'-iodobenzophenone

Cat. No. B1292228
M. Wt: 366.15 g/mol
InChI Key: IBWPHPWYIXCPJQ-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-iodobenzophenone is a synthetic organic compound with the molecular formula C15H11IO3 . It has a molecular weight of 366.16 g/mol . The IUPAC name for this compound is 2-(4-iodobenzoyl)phenyl acetate .


Molecular Structure Analysis

The InChI code for 2-Acetoxy-4’-iodobenzophenone is 1S/C15H11IO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 . This indicates that the compound contains an iodine atom attached to a benzene ring, which is further connected to another benzene ring through a carbonyl group. An acetoxy group is also attached to the second benzene ring.


Physical And Chemical Properties Analysis

2-Acetoxy-4’-iodobenzophenone has a molecular weight of 366.15 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and density, were not available in the sources I found.

Scientific Research Applications

Analytical Methodologies

Solid-phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry : A procedure involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for determining hydroxylated benzophenone UV absorbers in environmental water samples. This methodology underscores the relevance of benzophenone derivatives in environmental analysis and their detection at low concentration levels in aquatic environments, highlighting the analytical utility of similar compounds in tracing environmental pollutants (Negreira et al., 2009).

Organic Synthesis and Chemical Transformations

Iodobenzene-catalyzed Alpha-acetoxylation of Ketones : Research on the alpha-oxidation of ketones catalyzed by iodobenzene reveals the potential of iodobenzene derivatives in facilitating organic transformations. The study demonstrates the synthesis of alpha-acetoxy ketones using diacyloxy(phenyl)-lambda3-iodanes generated in situ, which act as oxidants. This process underscores the utility of iodobenzene and its derivatives in synthetic organic chemistry for the selective functionalization of ketones (Ochiai et al., 2005).

Material Science and Photophysics

Thermochromic Polymeric Thin Films : A study on thermochromic polymeric thin films made of ultrathin 2D crystals of coordination polymers based on copper(I)-thiophenolates showcases the potential of benzophenone derivatives in material science. These films change color in response to temperature changes, indicating the possibility of utilizing similar compounds in developing materials with thermal responsiveness for applications in 2D imaging sensor films (Troyano et al., 2018).

properties

IUPAC Name

[2-(4-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWPHPWYIXCPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641569
Record name 2-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-4'-iodobenzophenone

CAS RN

890099-28-2
Record name 2-(4-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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